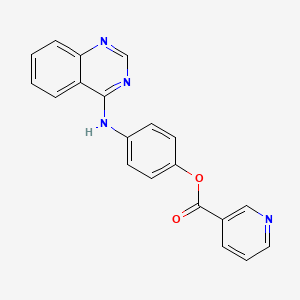

4-(4-quinazolinylamino)phenyl nicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, which are closely related to 4-(4-quinazolinylamino)phenyl nicotinate, involves multiple steps, including condensation reactions and the use of catalysts such as KAl(SO4)2·12H2O under microwave irradiation or classical heating. These methods offer a straightforward approach to obtaining various quinazolin-4(3H)-one derivatives with potential biological activities (Mohammadi et al., 2017).

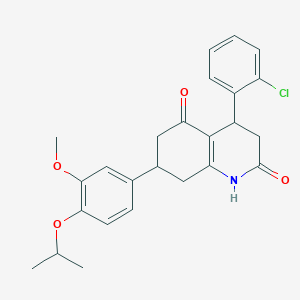

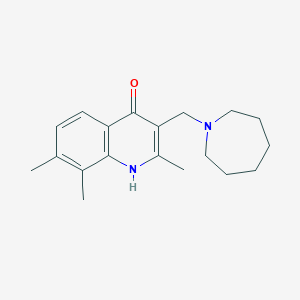

Molecular Structure Analysis

The structure of quinazolin-4(3H)-ones and their derivatives is characterized by the presence of the quinazoline ring, which is crucial for their biological activity. Advanced methods like X-ray crystallography have been utilized to determine the precise molecular structure and conformations of these compounds, providing insights into their reactivity and interaction with biological targets (Dilebo et al., 2021).

Chemical Reactions and Properties

Quinazolin-4(3H)-ones undergo various chemical reactions, including Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation, which is an efficient method to synthesize these compounds from N-arylamidines. This process is notable for its atom-economy and step-efficiency, offering a diverse range of 2-aryl(alkyl)quinazolin-4(3H)-ones (Ma et al., 2011).

Physical Properties Analysis

The physical properties of quinazolin-4(3H)-ones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are essential for understanding the compound's behavior in different environments and its formulation for potential applications.

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity, stability, and interaction with biological molecules, are determined by the functional groups attached to the quinazoline ring. Studies have shown that modifications on the quinazoline core can significantly impact the compound's biological activity, offering pathways to design more effective and selective agents (Rewcastle et al., 1995).

Wissenschaftliche Forschungsanwendungen

PARP-1 Inhibitors for Cancer Therapy

Quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme involved in DNA repair processes. Modifications on the quinazolin-4(3H)-one scaffold, particularly at the 2- and 8-positions, significantly enhanced PARP-1 inhibitory activity. These compounds show promise in inhibiting the proliferation of Brca1-deficient cells, suggesting potential applications in targeted cancer therapies (Kulkarni et al., 2012).

Anticancer Activity and EGFR Inhibition

2,3,7-Trisubstituted Quinazoline derivatives have demonstrated remarkable activity against CNS cancer cell lines, highlighting their potential as antitumor agents. The synthesis method optimization and rational approach in designing these compounds underscore their significance in cancer research. These derivatives target EGFR-tyrosine kinase, an important molecular target in cancer therapy (Noolvi & Patel, 2013).

Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors

Research on analogues of quinazolin derivatives has identified potent inhibitors of Nampt, an enzyme crucial for NAD+ biosynthesis in cells. These findings contribute to understanding cellular metabolism and have implications for developing novel therapeutic strategies for diseases associated with NAD+ metabolism (Lockman et al., 2010).

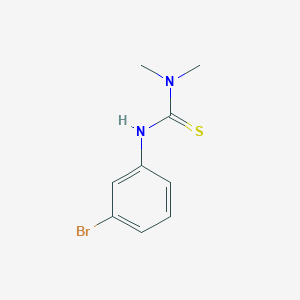

Irreversible Inhibitors of EGFR and HER-2 Tyrosine Kinases

6-Substituted-4-(3-bromophenylamino)quinazoline derivatives have been prepared as potential irreversible inhibitors of EGFR and HER-2 tyrosine kinases. These compounds show enhanced antitumor activity and provide insights into designing inhibitors that can covalently interact with target enzymes, offering a promising approach for cancer therapy (Tsou et al., 2001).

Anticonvulsant and Antibacterial Applications

Quinazolin-4(3H)-ones derivatives have been explored for their anticonvulsant and antibacterial activities, demonstrating the versatility of this scaffold in addressing diverse therapeutic needs. Synthesis and evaluation of these derivatives provide a foundation for further development of novel treatments for neurological disorders and infectious diseases (Gupta et al., 2013), (Mohammadi et al., 2017).

Wirkmechanismus

While the specific mechanism of action for “4-(4-quinazolinylamino)phenyl nicotinate” is not mentioned in the retrieved papers, quinazoline derivatives are known to exert their biological effects through a variety of targets such as DNA cleavage and p53 activation, aurora kinase inhibition, ERK inhibition, ErbB/HDAC inhibition, EGFR inhibition, VEGFR-2 tyrosine kinase inhibition, and PDE1 inhibition .

Zukünftige Richtungen

The future directions for the study of “4-(4-quinazolinylamino)phenyl nicotinate” and other quinazoline derivatives include further exploration of their synthesis methods, investigation of their biological activities, and development of novel therapeutics . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .

Eigenschaften

IUPAC Name |

[4-(quinazolin-4-ylamino)phenyl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2/c25-20(14-4-3-11-21-12-14)26-16-9-7-15(8-10-16)24-19-17-5-1-2-6-18(17)22-13-23-19/h1-13H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYVJARHUGSMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)

![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)

![3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5504300.png)

![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5504315.png)

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)